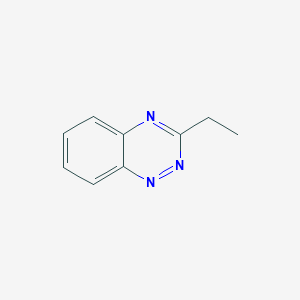

3-Ethyl-1,2,4-benzotriazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-1,2,4-benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their aromatic, fused nitrogen-containing ring structures, which exhibit a variety of interesting chemical and biological properties.

Méthodes De Préparation

The synthesis of 3-Ethyl-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the intramolecular cyclization of N-(2-aminoaryl)hydrazides. This method typically starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . Another method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The resulting azo compounds are then treated with trifluoroacetic acid to obtain 1,2,4-benzotriazines in excellent yields .

Analyse Des Réactions Chimiques

3-Ethyl-1,2,4-benzotriazine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include cesium carbonate, copper (I) oxide, and trifluoroacetic acid . For example, the direct synthesis of 1,2,4-benzotriazines can be achieved through the reaction of 2-iodoanilines with aryl hydrazides in the presence of cesium carbonate and copper (I) oxide . The major products formed from these reactions are typically stable benzotriazinyl radicals, which can be further converted into diverse supramolecular organic materials .

Applications De Recherche Scientifique

3-Ethyl-1,2,4-benzotriazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an anticancer agent due to its ability to form stable radicals that can interact with DNA and induce cell death . In medicine, derivatives of 1,2,4-benzotriazines have shown promise as anticancer, antifungal, antibacterial, and antiviral agents . Additionally, in industry, benzotriazine derivatives are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Mécanisme D'action

The mechanism of action of 3-Ethyl-1,2,4-benzotriazine involves the formation of stable radicals that can interact with DNA, leading to single- and double-strand breaks and lethal chromosome aberrations . This mechanism is particularly useful in hypoxic conditions, such as those found in solid tumors, where the compound can selectively target and kill hypoxic cells while limiting toxicity in normal tissues .

Comparaison Avec Des Composés Similaires

3-Ethyl-1,2,4-benzotriazine can be compared with other similar compounds, such as 1,2,3-benzotriazines and 1,2,4-triazines. While all these compounds share a similar triazine core, 1,2,4-benzotriazines are more widely studied and have a broader range of applications due to their unique chemical and biological properties . For example, 1,2,4-benzotriazines can form stable radicals that exhibit liquid crystalline phases, which is not commonly observed in other triazine derivatives . Other similar compounds include 3-azido-1,2,4-triazines, which are capable of rearranging to tetrazole isomers with various types of ring fusion between the azole and azine moieties .

Propriétés

Numéro CAS |

62595-80-6 |

|---|---|

Formule moléculaire |

C9H9N3 |

Poids moléculaire |

159.19 g/mol |

Nom IUPAC |

3-ethyl-1,2,4-benzotriazine |

InChI |

InChI=1S/C9H9N3/c1-2-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3 |

Clé InChI |

JUQCTCBOBIAOGL-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC2=CC=CC=C2N=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)

![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)